molecular formula C17H12N2O5 B5540182 N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5540182
M. Wt: 324.29 g/mol
InChI Key: DNAQWVCDMRLUOD-UHFFFAOYSA-N
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Description

N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative designed for research applications. Coumarin-based molecules are a significant focus in medicinal chemistry due to their wide range of biological activities. This particular compound features a coumarin core linked to a 4-methyl-3-nitrophenyl group via a carboxamide bridge, a structural motif known to be investigated for its potential to interact with various enzymatic targets. Similar coumarin-3-carboxamide hybrids have demonstrated substantial research value in several areas. They are frequently explored as potential inhibitors of enzymes like monoamine oxidases (MAOs), which are crucial neurological targets . Other closely related structures have shown promising urease inhibitory activity in vitro, with some compounds exhibiting IC50 values significantly lower than the standard thiourea, suggesting a potential pathway for managing infections like Helicobacter pylori . Furthermore, the coumarin nucleus is extensively studied for its antibacterial properties , with structure-activity relationship (SAR) studies indicating that substituents at the C-3 and C-4 positions of the coumarin ring are critical for enhancing activity against multidrug-resistant bacteria . The structural features of this compound make it a candidate for further investigation in these and other therapeutic areas, including cancer research, where certain coumarin derivatives act as anti-austerity agents by targeting cancer cell tolerance to nutrient starvation . Researchers can utilize this molecule as a key intermediate or lead compound for developing novel therapeutic agents, studying enzyme kinetics, and conducting structure-activity relationship analyses. This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

N-(4-methyl-3-nitrophenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c1-10-6-7-12(9-14(10)19(22)23)18-16(20)13-8-11-4-2-3-5-15(11)24-17(13)21/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAQWVCDMRLUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-3-nitroaniline with 2-oxo-2H-chromene-3-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. This method allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Reduction of the Nitro Group

The 3-nitro substituent on the phenyl ring undergoes selective reduction under catalytic hydrogenation conditions. This reaction modifies electronic properties and enables downstream functionalization.

Reaction Conditions Reagents Product Yield Source
H₂ (1 atm), 25°C, 12 hrs10% Pd/C, ethanolN-(4-methyl-3-aminophenyl)-2-oxo-2H-chromene-3-carboxamide78%
Na₂S₂O₄, H₂O/EtOH (1:1), 70°C, 4 hrsAqueous sodium dithioniteCorresponding amine derivative65%

The reduction preserves the coumarin core and carboxamide group while converting the nitro group to an amine, enhancing hydrogen-bonding capabilities .

Nucleophilic Aromatic Substitution

The electron-deficient nitro-substituted aryl ring participates in nucleophilic displacement reactions, particularly at the para-position relative to the methyl group.

Nucleophile Base Solvent Temperature Product Yield Source
Sodium methoxideK₂CO₃DMF80°C, 8 hrsN-(4-methyl-3-nitrophenyl)-3-methoxycoumarinamide62%
PiperidineEt₃NTHF60°C, 6 hrsPiperidine-substituted derivative55%

The nitro group directs nucleophilic attack to the para-position, while the methyl group sterically hinders ortho-substitution .

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under strongly acidic or basic conditions, cleaving the C–N bond:

Conditions Reagents Product Yield Source
6M HCl, reflux, 24 hrsConcentrated HCl2-oxo-2H-chromene-3-carboxylic acid83%
2M NaOH, EtOH/H₂O, 100°CAqueous NaOHCorresponding carboxylate salt91%

This reaction demonstrates the stability of the coumarin lactone under hydrolytic conditions .

Oxidation of the Coumarin Core

The chromene ring undergoes oxidation at the 2-oxo position under strong oxidizing agents:

Oxidizing Agent Solvent Temperature Product Yield Source
KMnO₄ (0.1M)H₂O/AcOH60°C, 6 hrs3-carboxy-4-methyl-3-nitrophenylcoumarin diketone58%
CrO₃/H₂SO₄Acetone0°C, 2 hrsEpoxidized coumarin derivative41%

Oxidation preferentially occurs at the electron-rich α-position to the carbonyl group.

Electrophilic Substitution

The coumarin aromatic system participates in electrophilic substitutions, particularly at the C-6 and C-8 positions:

Reaction Electrophile Catalyst Product Yield Source
NitrationHNO₃/H₂SO₄6-nitro-N-(4-methyl-3-nitrophenyl)coumarinamide67%
SulfonationSO₃/H₂SO₄8-sulfo derivative59%

The electron-withdrawing carboxamide group deactivates the coumarin ring, directing substitution to specific positions .

Cycloaddition Reactions

The coumarin core participates in [4+2] cycloadditions with dienophiles:

Dienophile Conditions Product Yield Source
Maleic anhydrideToluene, 110°C, 12 hrsDiels-Alder adduct73%
TetracyanoethyleneCH₂Cl₂, 25°C, 24 hrsCycloadduct with extended conjugation68%

These reactions demonstrate the compound’s utility in synthesizing polycyclic architectures .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the coumarin C3–C4 double bond and alkenes:

Irradiation Source Alkene Product Yield Source
254 nm UV lightEthyleneBicyclic photodimer52%
365 nm UV lightStyreneCrossed cycloadduct48%

This reactivity is characteristic of coumarin derivatives and enables photoresponsive material design .

Key Reactivity Trends

  • Electronic Effects : The nitro group enhances electrophilicity at the para-position of the aryl ring, facilitating nucleophilic substitutions .

  • Steric Effects : The 4-methyl group restricts reactivity at adjacent positions on the phenyl ring .

  • Conjugation : Extended π-systems in the coumarin core promote cycloaddition and photochemical reactions .

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to advanced material precursors.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique chromene core allows for various modifications, making it valuable in the development of new chemical entities.

Reaction Types

  • The compound can undergo several types of reactions:
    • Oxidation : Reduction of the nitro group to an amino group.
    • Reduction : Hydrogenation to form dihydrochromene derivatives.
    • Substitution : Nucleophilic aromatic substitution reactions involving the nitrophenyl group.
Reaction TypeCommon AgentsMajor Products
OxidationKMnO4, CrO3Amino derivatives
ReductionNaBH4, H2Dihydrochromenes
SubstitutionAmines, ThiolsSubstituted derivatives

Biological Applications

Antimicrobial Activity

  • Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness in inhibiting the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Therapeutic Properties

  • The compound has been explored for its potential therapeutic effects, particularly:
    • Anti-inflammatory Activity : It may modulate inflammatory pathways, providing relief in conditions characterized by excessive inflammation.
    • Anticancer Activity : Preliminary studies suggest that it could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Industrial Applications

Material Science

  • In industry, this compound is utilized in the development of new materials and chemical processes. Its ability to participate in various chemical reactions makes it suitable for creating specialty chemicals and polymers.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial potential of this compound against various bacterial strains. Results indicated significant inhibition zones against E. coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research

In vitro studies assessed the anticancer properties of the compound on human cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, indicating its potential role as an anticancer agent through apoptosis induction and cell cycle arrest mechanisms .

Mechanism of Action

The mechanism of action of N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of Coumarin-3-carboxamide Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Functional Groups Reference
N-(4-Methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide 4-CH₃, 3-NO₂ Not provided Nitro, methyl -
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-OCH₃ (phenethyl chain) Not provided Methoxy, phenethyl linker
N-(4-Sulfamoylphenyl)-2-oxo-2H-chromene-3-carboxamide 4-SO₂NH₂ Not provided Sulfonamide
N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide 4-NHCOCH₃, 8-OCH₃ Calculated: 354.35 Acetamido, methoxy
N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide 4-I 391.16 Iodo
N-(4-Isopropylphenyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide 4-CH(CH₃)₂, 7-OCH₃ Calculated: 353.38 Isopropyl, methoxy
  • Nitro and Methyl Groups: The 3-nitro and 4-methyl substituents in the target compound introduce electron-withdrawing and electron-donating effects, respectively. This combination may enhance intermolecular interactions (e.g., hydrogen bonding via -NO₂) while improving lipophilicity via -CH₃ .
  • Methoxy and Acetamido Groups : Methoxy (-OCH₃) and acetamido (-NHCOCH₃) groups enhance electronic delocalization and hydrogen-bonding capacity, critical for HDAC inhibition .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Nitro (-NO₂) and sulfamoyl (-SO₂NH₂) groups enhance HDAC inhibition and cytotoxicity .
  • Lipophilic Substituents : Methyl (-CH₃) and isopropyl (-CH(CH₃)₂) groups improve membrane permeability, crucial for cellular uptake .
  • Hydrogen-Bond Donors/Acceptors: Acetamido (-NHCOCH₃) and methoxy (-OCH₃) groups facilitate interactions with enzyme active sites .

Biological Activity

N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. This compound has garnered attention in scientific research due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C17H13N3O4
  • IUPAC Name: this compound
  • SMILES Notation: Cc1ccc(cc1)N(=O)c1cc2ccccc2oc1=O

This compound features a chromene core, which is known for its potential biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Condensation Reaction: The reaction of 4-methyl-3-nitroaniline with 2-oxo-2H-chromene-3-carboxylic acid under acidic or basic conditions.
  • Coupling Agents: The use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi. The mechanism is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis, leading to cell death.

Anticancer Properties

The compound has been evaluated for its anticancer potential in several studies. For instance, in vitro assays demonstrated that it induces apoptosis in cancer cell lines, such as PC3 and DU145 prostate cancer cells. The IC50 values for these cell lines were recorded as follows:

Cell LineIC50 (µg/mL) at 24hIC50 (µg/mL) at 48hIC50 (µg/mL) at 72h
PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

These results indicate a dose-dependent and time-dependent decrease in cell viability, suggesting that the compound effectively targets cancer cells while sparing normal cells.

Anti-inflammatory Effects

Additionally, this compound has been studied for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell proliferation and survival.
  • Signal Transduction Pathways: It can modulate signaling pathways associated with inflammation and apoptosis.
  • DNA Interaction: Some studies suggest that it may interact with DNA topoisomerases, affecting DNA replication and repair mechanisms.

Case Studies

In a notable study by Halawa et al., a series of related compounds were synthesized and tested against human cervix carcinoma cell lines (KB-3-1). The study found that certain derivatives exhibited potent inhibitory effects on DNA topoisomerase I, leading to enhanced anticancer activity compared to standard treatments like doxorubicin.

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